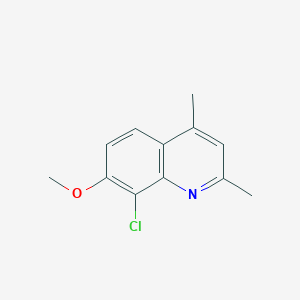

8-Chloro-7-methoxy-2,4-dimethylquinoline

Description

Significance of Substituted Quinoline (B57606) Scaffolds in Advanced Chemical Research

The importance of substituted quinoline scaffolds in advanced chemical research cannot be overstated. Their utility spans a multitude of scientific disciplines, from medicine to materials science.

In Medicinal Chemistry:

Substituted quinolines are integral to the development of a wide range of therapeutic agents. orientjchem.org The nature and position of the substituents on the quinoline ring play a crucial role in determining the pharmacological activity and target specificity. nih.govresearchgate.net This has led to the discovery of numerous quinoline-based drugs with a broad spectrum of activities, including:

Antimalarial: Quinine, one of the oldest and most well-known antimalarial drugs, is a quinoline alkaloid. Synthetic analogues such as chloroquine, amodiaquine, and primaquine have been pivotal in the global fight against malaria. wikipedia.orgrsc.org

Anticancer: Certain quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of angiogenesis, induction of apoptosis, and suppression of tumor growth. researchgate.netmdpi.com

Antibacterial and Antifungal: The quinoline core is a key component of several antibacterial and antifungal agents. rsc.org For instance, fluoroquinolones are a class of broad-spectrum antibiotics.

Anti-inflammatory: Researchers have explored quinoline-based small molecules as anti-inflammatory agents that target various pharmacological targets. nih.govresearchgate.net

Antiviral and Anti-HIV: The versatile nature of the quinoline scaffold has also led to the investigation of its derivatives as potential antiviral and anti-HIV agents. rsc.org

In Material Science:

The applications of substituted quinolines extend beyond the realm of medicine. Their unique photophysical and electronic properties make them valuable components in the design of advanced materials. georganics.sk For example, they are used in the manufacture of dyes, and their derivatives, such as 8-hydroxyquinoline, are versatile chelating agents. wikipedia.org The ability of the quinoline nucleus to be functionalized allows for the creation of molecules with specific optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and as corrosion inhibitors. wikipedia.orgmdpi.com

As Chemical Intermediates:

Substituted quinolines also serve as crucial intermediates in the synthesis of more complex molecules. acs.org The reactivity of the quinoline ring system allows for its elaboration into a variety of other heterocyclic structures, making it a valuable building block in organic synthesis. nbinno.com The development of efficient synthetic methodologies for the preparation of functionalized quinolines, such as multicomponent reactions, continues to be an active area of research. rsc.orgnih.gov

Rationale for Investigating 8-Chloro-7-methoxy-2,4-dimethylquinoline as a Representative Functionalized Quinoline

The specific substitution pattern of this compound provides a compelling rationale for its investigation as a representative functionalized quinoline. The combination of chloro, methoxy (B1213986), and dimethyl groups at these particular positions on the quinoline ring is anticipated to confer unique properties to the molecule.

The Role of the Chloro Group: The presence of a chlorine atom, an electron-withdrawing group, at the 8-position can significantly influence the electronic properties of the benzene (B151609) portion of the quinoline ring. This can affect the molecule's reactivity, its ability to participate in intermolecular interactions such as halogen bonding, and its metabolic stability in a biological context. Halogenated quinolines have been extensively studied and have shown a wide range of biological activities. doi.org

The Influence of the Methoxy Group: The methoxy group at the 7-position is an electron-donating group, which can modulate the electron density of the quinoline ring system in a manner distinct from the chloro group. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group can create a unique electronic environment within the molecule. The position of the methoxy group can also influence the molecule's solubility and its ability to form hydrogen bonds.

The combination of these specific functional groups on the quinoline scaffold makes this compound a molecule of interest for several reasons. The unique electronic and steric profile resulting from this substitution pattern could lead to novel biological activities or interesting photophysical properties. Furthermore, the synthesis of this molecule would likely require a multi-step process, providing an opportunity to explore and develop synthetic methodologies for the preparation of polysubstituted quinolines.

Below is a data table summarizing the potential influence of each substituent on the properties of the quinoline core:

| Substituent | Position | Electronic Effect | Potential Influence on Properties |

| Chloro | 8 | Electron-withdrawing | Modulates reactivity, potential for halogen bonding, affects metabolic stability |

| Methoxy | 7 | Electron-donating | Modulates electron density, influences solubility, potential for hydrogen bonding |

| Methyl | 2 | Electron-donating, Steric bulk | Influences reactivity of the nitrogen atom, adds steric hindrance |

| Methyl | 4 | Electron-donating, Steric bulk | Affects overall molecular shape and lipophilicity |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1378255-18-5 |

|---|---|

Molecular Formula |

C12H12ClNO |

Molecular Weight |

221.68 g/mol |

IUPAC Name |

8-chloro-7-methoxy-2,4-dimethylquinoline |

InChI |

InChI=1S/C12H12ClNO/c1-7-6-8(2)14-12-9(7)4-5-10(15-3)11(12)13/h4-6H,1-3H3 |

InChI Key |

WTZBHCXKWFBGOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2Cl)OC)C |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 8 Chloro 7 Methoxy 2,4 Dimethylquinoline

Identification of Key Synthons and Precursors for the Substituted Quinoline (B57606) Core

A primary disconnection in the retrosynthesis of quinolines involves breaking the bonds formed during the cyclization process. Classic quinoline syntheses, such as the Combes, Doebner-von Miller, and Friedländer syntheses, provide a framework for identifying the core building blocks.

In the context of 8-Chloro-7-methoxy-2,4-dimethylquinoline, a logical disconnection breaks the quinoline core into an aniline (B41778) derivative and a β-dicarbonyl compound or its equivalent. This leads to the identification of the following key synthons and their corresponding precursor molecules:

Aniline Precursor: The substitution pattern on the benzene (B151609) ring of the target molecule points to 3-chloro-4-methoxyaniline as a crucial precursor. This molecule contains the correctly positioned chlorine and methoxy (B1213986) groups required for the final product.

β-Dicarbonyl Precursor: The 2,4-dimethyl substitution on the pyridine (B92270) ring of the quinoline suggests the use of a β-dicarbonyl compound. Pentane-2,4-dione (acetylacetone) is the most direct and common precursor for introducing these methyl groups.

The general retrosynthetic disconnection can be visualized as follows:

This initial analysis simplifies the complex target molecule into two readily available or synthetically accessible starting materials.

Carbon-Nitrogen Bond Formation Strategies in the Context of this compound Synthesis

The formation of the pyridine ring in quinoline synthesis hinges on the creation of key carbon-nitrogen (C-N) bonds. Several named reactions offer effective strategies for achieving this transformation, each with its own mechanistic nuances.

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-dicarbonyl compound under acidic conditions. For the synthesis of this compound, 3-chloro-4-methoxyaniline would react with pentane-2,4-dione. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the final quinoline.

Doebner-von Miller Reaction: This reaction is a variation that can also be considered. It typically involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of a strong acid and an oxidizing agent. While not the most direct route for this specific target, it represents a valid strategy for C-N bond formation in quinoline synthesis.

Friedländer Synthesis: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. While adaptable, it would require a more complex starting material than the Combes synthesis for this particular target.

The selection of a specific strategy often depends on the availability of starting materials, desired regioselectivity, and reaction conditions.

Strategic Placement of Chlorine, Methoxy, and Methyl Substituents during Ring Formation

The final substitution pattern of this compound is dictated by the substituents present on the chosen precursors.

Chlorine and Methoxy Groups: The positions of the chloro and methoxy groups are predetermined by their locations on the aniline precursor, 3-chloro-4-methoxyaniline. The cyclization reaction preserves this substitution pattern on the benzene portion of the quinoline ring. Therefore, the synthesis of this specific aniline derivative is a critical prerequisite.

Methyl Groups: The 2- and 4-methyl groups are introduced by the β-dicarbonyl component, pentane-2,4-dione. The reaction mechanism of syntheses like the Combes reaction ensures that the methyl groups of the acetylacetone will occupy the 2- and 4-positions of the resulting quinoline ring.

The regioselectivity of the cyclization is a key consideration. In the case of the Combes synthesis with an unsymmetrical β-dicarbonyl, a mixture of products could potentially form. However, the symmetry of pentane-2,4-dione simplifies this, leading directly to the desired 2,4-dimethyl substitution pattern.

Reaction Chemistry and Functionalization of 8 Chloro 7 Methoxy 2,4 Dimethylquinoline

Reactivity of the Quinoline (B57606) Nitrogen Atom in 8-Chloro-7-methoxy-2,4-dimethylquinoline

The nitrogen atom in the quinoline ring is basic and nucleophilic, making it a primary site for reactions such as alkylation, acylation, and coordination with metals.

The lone pair of electrons on the quinoline nitrogen atom allows it to react with electrophiles. N-alkylation, typically involving reaction with alkyl halides, results in the formation of quaternary quinolinium salts. Similarly, N-acylation can occur with acyl halides or anhydrides to yield N-acyliminium ions. These reactions not only modify the electronic properties of the quinoline ring but can also serve as a strategy to activate the molecule for subsequent transformations. For instance, the formation of an N-acyliminium ion from a quinoline can facilitate transition metal-catalyzed cross-coupling reactions. rsc.orgacs.org

A general approach for the reductive N-alkylation of quinolines involves their reaction with aldehydes or ketones in the presence of a reducing agent, catalyzed by an arylboronic acid, to produce N-alkyl tetrahydroquinolines. acs.org While not a direct alkylation of the aromatic system, it highlights the nitrogen's reactivity. Another key strategy is the Chan–Lam cross-coupling, which uses a copper catalyst to achieve N-arylation of N-heterocyclic compounds with aryl boronic acids under mild conditions. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions of Quinolines

| Reaction Type | Reagents | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Reductive N-Alkylation | Aldehydes/Ketones, Hantzsch Ester | N-Alkyl Tetrahydroquinolines | Arylboronic Acid | acs.org |

| N-Arylation | Aryl Boronic Acids | N-Aryl Quinolones | Copper(II) catalyst, Base | nih.gov |

The nitrogen atom of the quinoline scaffold is a well-established coordination site for metal ions. researchgate.net Quinoline and its derivatives act as ligands, forming stable complexes with a wide range of transition metals, including copper, nickel, cobalt, and platinum. researchgate.netnih.govrsc.orgacs.org The formation of these metal complexes can significantly alter the molecule's physical and chemical properties. In the context of this compound, the nitrogen atom can act as a monodentate ligand. The presence of other nearby functional groups, such as the C-7 methoxy (B1213986) group, could potentially allow for bidentate chelation, although this is less common than chelation involving substituents at the C-8 position (like 8-hydroxyquinoline). nih.gov The synthesis of such complexes typically involves reacting the quinoline derivative with a metal salt in a suitable solvent. researchgate.netrsc.org These coordination compounds have applications in catalysis, materials science, and biological systems. nih.gov

Transformations Involving the Chlorine Atom at C-8 of this compound

The chlorine atom at the C-8 position is a key functional group that enables various transformations, primarily through substitution and cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for replacing the chlorine atom at C-8, although it is generally less reactive in SNAr reactions compared to halogens at the C-2 and C-4 positions. researchgate.net The reactivity of haloquinolines towards nucleophiles is influenced by the position of the halogen, with the electron-deficient nature of the pyridine (B92270) ring activating positions 2 and 4. numberanalytics.comresearchgate.net For substitution to occur at C-8 on the benzene (B151609) portion of the ring, the reaction typically requires strong nucleophiles and may necessitate harsh conditions or the presence of a catalyst. The most widely accepted mechanism involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the chloride leaving group. byjus.com Electron-withdrawing groups on the ring can facilitate this reaction by stabilizing the anionic intermediate.

The C-8 chlorine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly versatile for creating biaryl linkages. For this compound, a Suzuki coupling would involve its reaction with an arylboronic acid to replace the C-8 chlorine with an aryl group. The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the chloroquinoline, transmetalation with the activated boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgorganic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction would allow for the introduction of an alkynyl substituent at the C-8 position of the quinoline core. The regioselectivity of Sonogashira couplings on polyhalogenated quinolines is well-documented; for instance, in a 2-bromo-4-iodo-quinoline, the coupling occurs preferentially at the more reactive C-I bond. libretexts.org The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, meaning that C-Cl bonds are the least reactive. baranlab.org

Table 2: Overview of C-8 Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(0) complex, Base | Forms C(sp²)-C(sp²) bonds | rsc.orgresearchgate.net |

Reactivity of the Methoxy Group at C-7 of this compound

O-demethylation is the cleavage of the methyl-oxygen bond to yield a hydroxyl group. This transformation can be achieved using various reagents, such as strong acids like HBr, or more selectively with Lewis acids like boron tribromide (BBr₃). researchgate.net The regioselectivity of demethylation in polymethoxy-substituted quinolines can be influenced by the electronic nature and position of other substituents on the ring. researchgate.net Theoretical studies suggest that the demethylation process is more favorable when other electron-donating groups are present on the ring. researchgate.net The resulting 7-hydroxyquinoline (B1418103) derivative opens up further avenues for functionalization, such as etherification or esterification at the newly formed hydroxyl group.

Demethylation and Ether Cleavage Reactions

The 7-methoxy group, an aryl methyl ether, is susceptible to cleavage under strong acidic conditions to yield the corresponding phenol (B47542), 8-chloro-2,4-dimethylquinolin-7-ol. This transformation is a standard method for the deprotection of phenolic hydroxyl groups. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion on the methyl group.

Common reagents for this purpose include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids such as boron tribromide (BBr₃). commonorganicchemistry.commasterorganicchemistry.com

Using Boron Tribromide (BBr₃): BBr₃ is a particularly effective reagent for cleaving aryl methyl ethers under relatively mild conditions. The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM). The strong Lewis acidity of BBr₃ facilitates the formation of a complex with the ether oxygen, weakening the carbon-oxygen bond and enabling bromide to attack the methyl group. chem-station.com

Using Hydrobromic Acid (HBr): Cleavage with a strong acid like 47% aqueous HBr generally requires higher temperatures (reflux) compared to BBr₃. commonorganicchemistry.comchem-station.com The mechanism involves protonation of the ether, followed by an Sₙ2 attack by the bromide ion on the methyl carbon. masterorganicchemistry.comchemistrysteps.com Cleavage of aryl alkyl ethers consistently yields a phenol and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orglibretexts.org

The general reaction is summarized below:

| Reagent | Typical Conditions | Mechanism Pathway |

|---|---|---|

| BBr₃ | DCM, -78°C to room temperature | Lewis acid-assisted cleavage |

| HBr (conc. aq.) | Reflux, often with acetic acid as co-solvent | Acid-catalyzed Sₙ2 |

| HI (conc. aq.) | Reflux | Acid-catalyzed Sₙ2 |

Modification of the Methoxy Moiety via Electrophilic or Radical Processes

Beyond complete cleavage, the methoxy group can be a site for other transformations, particularly C-H functionalization on the methyl carbon. Recent advances in photoredox catalysis have enabled the selective functionalization of the alkyl groups in aryl alkyl ethers. This process typically involves the single-electron oxidation of the electron-rich aromatic ring to form a radical cation. rsc.org Subsequent deprotonation of a C-H bond on the methoxy group's methyl carbon by a mild base yields an α-aryloxyalkyl radical. This radical intermediate can then engage with various radical traps, such as electron-poor alkenes, to form new carbon-carbon bonds. rsc.org

This method allows for the modification of the methoxy moiety without cleaving the ether linkage, providing a pathway to more complex molecular architectures. The electron-rich nature of the 7-methoxyquinoline (B23528) system makes it a suitable candidate for such oxidative photocatalytic reactions.

Reactions at the Methyl Groups at C-2 and C-4 of this compound

The methyl groups at the C-2 and C-4 positions of the quinoline ring are not simple alkyl substituents. They are analogous to benzylic or allylic positions, as their C-H bonds are weakened by the adjacent electron-withdrawing heterocyclic ring. This activation renders their protons acidic and susceptible to radical abstraction.

Alpha-Halogenation and Radical Reactions at Alkyl Substituents

The activated methyl groups can undergo free-radical halogenation, most commonly using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or UV light). This reaction, known as the Wohl-Ziegler bromination, is selective for allylic and benzylic positions. organic-chemistry.org The use of NBS is advantageous as it provides a low, constant concentration of bromine radicals, which favors substitution over addition to any potential double bonds. numberanalytics.comyoutube.com

The reaction proceeds via a radical chain mechanism:

Initiation: Formation of a bromine radical from NBS.

Propagation: The bromine radical abstracts a hydrogen atom from one of the methyl groups (C-2 or C-4) to form a resonance-stabilized quinolinyl-methyl radical. This radical then reacts with Br₂ (formed in situ from NBS) to yield the brominated product and a new bromine radical.

Termination: Combination of any two radical species.

This process can lead to the formation of 8-chloro-7-methoxy-2-(bromomethyl)-4-methylquinoline or 8-chloro-7-methoxy-4-(bromomethyl)-2-methylquinoline, which are versatile intermediates for further synthesis.

Condensation and Alkylation Reactions Involving Methyl Protons

The acidity of the methyl protons at C-2 and C-4 allows for deprotonation by strong bases to form carbanionic species. These nucleophiles can then participate in condensation and alkylation reactions. The relative acidity of the C-2 and C-4 methyl groups can be exploited for regioselective functionalization. For the parent 2,4-dimethylquinoline, it has been shown that strong, sterically hindered bases like lithium diisopropylamide (LDA) or sodium amide (NaNH₂) preferentially deprotonate the C-4 methyl group, whereas organolithium reagents like butyllithium (B86547) (BuLi) favor deprotonation of the C-2 methyl group. This selectivity allows for directed alkylation or condensation at either position.

Once formed, the carbanion can react with various electrophiles:

Alkylation: Reaction with alkyl halides introduces new alkyl chains.

Condensation: Reaction with aldehydes or ketones (e.g., benzaldehyde) in a Knoevenagel-type condensation yields styryl-substituted quinolines after dehydration.

Electrophilic and Nucleophilic Substitution on the Quinoline Ring System of this compound

The quinoline ring itself can undergo substitution, with the reaction type and position depending on the conditions and the electronic nature of the ring. The pyridine half of the quinoline system is electron-deficient and generally susceptible to nucleophilic attack, while the benzene half is more akin to a standard aromatic ring and undergoes electrophilic substitution.

The C-8 chloro substituent can potentially be displaced by strong nucleophiles in a nucleophilic aromatic substitution (SₙAr) reaction, although such reactions are less common at C-8 compared to the C-2 and C-4 positions. mdpi.comresearchgate.net The success of such a substitution would depend on the activation provided by the rest of the ring and the reaction conditions.

Regioselectivity of Electrophilic Aromatic Substitution (e.g., nitration, sulfonation)

Electrophilic aromatic substitution (EAS) on the quinoline nucleus preferentially occurs on the benzene ring (carbocyclic ring), as the pyridine ring is deactivated by the protonated nitrogen atom under acidic conditions. The most common positions for substitution are C-5 and C-8. quora.com In the case of this compound, the regiochemical outcome is dictated by the combined directing effects of the existing substituents on the benzene portion of the ring.

The directing effects are as follows:

7-Methoxy (-OCH₃): A strongly activating, ortho-, para-directing group. vaia.com It strongly directs incoming electrophiles to the C-6 and C-8 positions.

8-Chloro (-Cl): A deactivating, but ortho-, para-directing group. libretexts.org It directs incoming electrophiles to the C-7 and C-5 positions.

Alkyl groups (at C-2 and C-4): Weakly activating, but their influence on the benzene ring is minimal compared to the methoxy and chloro groups.

Considering these effects, the positions on the benzene ring are influenced as follows:

C-5: Activated by the para-directing effect of the 8-Cl group.

C-6: Strongly activated by the ortho-directing effect of the powerful 7-OCH₃ group.

The powerful activating and ortho-directing nature of the 7-methoxy group is expected to be the dominant factor, making the C-6 position the most probable site for electrophilic attack. The C-5 position is a secondary possibility, influenced by the 8-chloro group. For instance, the sulfonation of 8-chloroquinoline (B1195068) is known to yield 8-chloroquinoline-5-sulfonic acid, demonstrating that substitution at C-5 is viable. researchgate.net However, the presence of the strong activating methoxy group at C-7 in the target molecule makes C-6 the more electronically favored position.

| Position | Influence of 7-OCH₃ Group | Influence of 8-Cl Group | Predicted Outcome |

|---|---|---|---|

| C-5 | (No direct influence) | Para-directing (Activating) | Possible site of substitution |

| C-6 | Ortho-directing (Strongly Activating) | Meta-directing (Deactivating) | Most likely site of substitution |

Therefore, reactions like nitration or sulfonation on this compound are predicted to yield the corresponding 6-substituted derivative as the major product.

Nucleophilic Additions to the Activated Quinoline Core

The aromatic core of this compound, like other quinoline derivatives, is generally resistant to direct nucleophilic attack. However, the reactivity of the quinoline ring can be significantly enhanced through activation of the nitrogen atom. This activation process involves the formation of a quinolinium salt, which transforms the electron-rich heterocyclic system into a potent electrophile, thereby facilitating the addition of nucleophiles. This section explores the anticipated reaction chemistry of this compound with various nucleophiles following the activation of its quinoline core. While specific literature on this exact molecule is limited, its reactivity can be inferred from established principles of quinoline chemistry.

The activation of the quinoline nitrogen is typically achieved by its reaction with electrophilic reagents such as acyl halides, alkyl chloroformates, or other similar activating agents. This results in the formation of an N-acyl or N-alkoxycarbonyl quinolinium salt. This salt exists in equilibrium with a more reactive covalent species, which is highly susceptible to nucleophilic attack at the C2 and C4 positions. The regioselectivity of the nucleophilic addition is influenced by both electronic and steric factors.

A classic example of such a reaction is the Reissert-Kaufmann reaction. In this type of transformation, the quinoline nitrogen is first activated, for instance by an acyl chloride, followed by the addition of a nucleophile, typically cyanide. For this compound, this would be expected to yield a 1,2-dihydroquinoline (B8789712) derivative. The general mechanism involves the formation of an N-acylquinolinium intermediate, which is then attacked by the cyanide ion at the C2 position. Subsequent rearomatization or further transformation of the resulting Reissert compound can lead to a variety of functionalized quinoline derivatives.

The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the activated quinoline core represents another important class of nucleophilic additions. libretexts.orgyoutube.com These reactions provide a direct method for the carbon-carbon bond formation at the quinoline nucleus, leading to the introduction of alkyl, aryl, or vinyl substituents. The reaction is expected to proceed via the formation of a 1,2-dihydroquinoline adduct, which upon workup and potential oxidation, can yield the corresponding substituted quinoline.

The table below summarizes the expected outcomes of nucleophilic additions to the activated core of this compound, based on analogous reactions with other substituted quinolines.

| Activating Agent | Nucleophile | Expected Primary Product | Potential Final Product (after rearomatization) |

| Benzoyl chloride | KCN | 1-benzoyl-8-chloro-7-methoxy-2,4-dimethyl-1,2-dihydroquinoline-2-carbonitrile | This compound-2-carbonitrile |

| Ethyl chloroformate | Phenylmagnesium bromide | 1-(ethoxycarbonyl)-8-chloro-7-methoxy-2,4-dimethyl-2-phenyl-1,2-dihydroquinoline | 8-Chloro-7-methoxy-2,4-dimethyl-2-phenylquinoline |

| Methyl iodide | Methyllithium | 8-Chloro-7-methoxy-1,2,4-trimethyl-1,2-dihydroquinoline | 8-Chloro-7-methoxy-1,2,4-trimethylquinolinium iodide |

It is important to note that the regioselectivity of the nucleophilic attack (C2 vs. C4) can be influenced by the nature of the activating group, the nucleophile, and the reaction conditions. quimicaorganica.org In many instances, a mixture of regioisomers may be obtained. The stability of the resulting dihydroquinoline derivatives can also vary, with some being readily oxidized to the corresponding aromatic quinoline, while others may be stable and isolable.

The functionalization of this compound through nucleophilic addition to its activated core opens up synthetic pathways to a wide array of novel quinoline derivatives with potential applications in various fields of chemical research.

Advanced Spectroscopic Characterization of 8 Chloro 7 Methoxy 2,4 Dimethylquinoline

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

Precise mass measurements and detailed fragmentation pathways under mass spectrometric analysis are not available in the reviewed literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

No experimental Infrared (IR) or Raman spectra, which would provide information on the vibrational modes of the functional groups, have been found.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Data regarding the molecule's electronic transitions, including absorption and emission maxima, which are determined by UV-Vis and fluorescence spectroscopy, are not available.

Without access to primary or secondary sources containing this specific empirical data, a scientifically rigorous and factual article meeting the user's requirements cannot be constructed.

Photoelectron Spectroscopy for Electronic Structure and Ionization Potentials

The electronic structure of quinoline (B57606) derivatives is of significant interest due to their wide-ranging applications, including in medicinal chemistry. cnr.itnih.gov The addition of substituents to the quinoline core, such as chloro, methoxy (B1213986), and dimethyl groups, systematically modifies the energies of the molecular orbitals. acs.org These modifications are observable in the photoelectron spectrum and can be rationalized by considering the electronic effects of each substituent.

Theoretical calculations, often performed in conjunction with experimental PES, are crucial for the precise assignment of spectral bands to specific molecular orbitals. cnr.itbohrium.com Methods such as the Outer Valence Green's Function (OVGF) and Density Functional Theory (DFT) have been successfully employed to predict ionization potentials for quinoline and its derivatives, showing good agreement with experimental data. cnr.itbohrium.com

Detailed Research Findings:

Studies on a variety of substituted quinolines reveal consistent trends in how different functional groups impact their electronic structures. nih.govacs.org The photoelectron spectrum of a substituted quinoline typically displays several bands in the low-energy region (below 11 eV), which are assigned to the ionization from the highest occupied molecular orbitals (HOMOs). acs.org These are generally a combination of π-orbitals associated with the aromatic system and the σ-orbital corresponding to the nitrogen lone pair. acs.org

The substituents in 8-chloro-7-methoxy-2,4-dimethylquinoline are expected to influence the ionization potentials in the following ways:

Methyl Groups (-CH₃): The two methyl groups at the 2- and 4-positions are electron-donating through an inductive effect. This leads to a destabilization of the π-system, which in turn lowers the ionization potentials of the associated molecular orbitals compared to the parent quinoline molecule. acs.org

Methoxy Group (-OCH₃): The methoxy group at the 7-position is a strong π-donor (mesomeric effect) and a σ-acceptor (inductive effect). The dominant π-donating effect increases the electron density in the aromatic ring, leading to a significant destabilization of the π-orbitals and a consequent lowering of their ionization potentials.

The interplay of these effects determines the final electronic structure and ionization potentials of this compound. The electron-donating methyl and methoxy groups are expected to have a more pronounced effect, likely resulting in lower first and subsequent ionization potentials compared to unsubstituted quinoline.

Based on the analysis of related substituted quinolines, a representative table of predicted ionization potentials for this compound can be constructed. It is important to note that these are estimated values and direct experimental measurement would be required for definitive confirmation.

Interactive Data Table: Predicted Ionization Potentials and Molecular Orbital Assignments for this compound

| Ionization Potential (eV) | Molecular Orbital Assignment | Predominant Character |

| ~7.8 - 8.2 | HOMO | π-orbital |

| ~8.5 - 8.9 | HOMO-1 | π-orbital |

| ~9.2 - 9.6 | HOMO-2 | n (Nitrogen lone pair) |

| ~10.0 - 10.5 | HOMO-3 | π-orbital |

| ~10.8 - 11.2 | - | Cl (Chlorine lone pair) |

| ~11.3 - 11.7 | - | Cl (Chlorine lone pair) |

This table provides a plausible assignment for the higher-lying occupied molecular orbitals of this compound, drawing upon the established effects of similar substituents on the quinoline framework. cnr.itacs.org The precise ordering and energy of these orbitals can be influenced by the specific interactions and relative positions of the substituents. Further detailed theoretical calculations and experimental photoelectron spectroscopy would be invaluable for a more precise characterization of the electronic structure of this particular compound.

Based on the available scientific literature, a detailed structural analysis of the specific compound This compound has not been extensively reported. While research exists on structurally similar quinoline derivatives, the precise crystallographic and conformational data for this particular molecule is not publicly available.

However, without a dedicated X-ray crystallography or computational study for this compound, it is not possible to provide specific and accurate data for the following sections as requested:

Structural Analysis and Conformational Studies of 8 Chloro 7 Methoxy 2,4 Dimethylquinoline

Gas-Phase and Solution-Phase Conformational Analysis of 8-Chloro-7-methoxy-2,4-dimethylquinoline

Computational Approaches to Conformational Landscapes and Energy Minima

To adhere to the principles of scientific accuracy and the specific constraints of the request, which forbid the inclusion of data from compounds other than this compound, this article cannot be generated at this time. Further experimental and computational research is required to elucidate the detailed structural and conformational properties of this specific chemical compound.

Computational and Theoretical Investigations of 8 Chloro 7 Methoxy 2,4 Dimethylquinoline

Quantum Chemical Calculations for Electronic Structure and Properties

Specific calculations for 8-Chloro-7-methoxy-2,4-dimethylquinoline are not available. This section would typically involve the use of computational methods to predict the molecule's behavior and properties.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics simulations could be employed to study the movement and interactions of this compound over time. These simulations would be particularly useful for understanding how the molecule behaves in a solution, revealing the influence of different solvents on its conformational flexibility and intermolecular interactions.

Theoretical Studies on Reaction Mechanisms and Transition States Related to this compound Synthesis and Functionalization

The formation of the this compound scaffold can be understood by applying established reaction mechanisms for quinoline (B57606) synthesis. Computational chemistry plays a crucial role in studying these mechanisms by calculating the energies of reactants, products, intermediates, and the transition states that connect them, thereby mapping out the most likely reaction pathway.

Mechanistic Pathways for Quinoline Ring Formation and Substituent Introduction

A plausible and theoretically sound pathway for the synthesis of this compound is the Combes quinoline synthesis . wikipedia.orgiipseries.orgwikiwand.com This reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.orgiipseries.org

For the target molecule, the specific reactants would be 2-chloro-3-methoxyaniline (B51853) and acetylacetone (pentane-2,4-dione). The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄). wikipedia.org

The theoretical mechanism proceeds through several key steps:

Schiff Base Formation: The reaction initiates with the nucleophilic attack of the amine group of 2-chloro-3-methoxyaniline on one of the carbonyl carbons of acetylacetone. This is followed by dehydration to form a Schiff base (or imine) intermediate.

Enamine Tautomerization: The Schiff base then tautomerizes to its more stable enamine form.

Cyclization (Annulation): Under the acidic conditions, the enamine undergoes an intramolecular electrophilic aromatic substitution. The electron-rich benzene (B151609) ring attacks the protonated carbonyl group, leading to the closure of the new heterocyclic ring. This cyclization is the rate-determining step of the reaction. wikipedia.org

Dehydration and Aromatization: The final step involves the elimination of a water molecule from the cyclized intermediate, resulting in the formation of the stable, aromatic quinoline ring system of this compound.

This mechanistic pathway provides a clear theoretical framework for the formation of the quinoline ring and the introduction of the methyl substituents at the 2- and 4-positions.

| Role in Reaction | Compound Name | Chemical Formula |

| Reactant | 2-chloro-3-methoxyaniline | C₇H₈ClNO |

| Reactant | Acetylacetone (Pentane-2,4-dione) | C₅H₈O₂ |

| Catalyst | Sulfuric Acid | H₂SO₄ |

| Intermediate | Schiff Base/Enamine Intermediate | C₁₂H₁₄ClNO₂ |

| Product | This compound | C₁₂H₁₂ClNO |

| Byproduct | Water | H₂O |

Energetics and Kinetics of Key Transformations

Key transformations for a molecule like this compound would likely involve nucleophilic aromatic substitution (SNA r) at the C8 position, given the presence of the chloro substituent. Computational models can elucidate the mechanism of such reactions, mapping out the potential energy surface and identifying the transition state structures.

For a typical SNAr reaction, the process is often concerted, meaning the nucleophile attacks and the leaving group departs in a single, continuous step. The rate of such a reaction is dependent on the concentration of both the quinoline substrate and the nucleophile, following second-order kinetics. libretexts.orgmsu.edu The activation energy for this process is influenced by the stability of the transition state, which in turn is affected by the electronic nature of the substituents on the quinoline ring.

The methoxy (B1213986) group at the C7 position, being an electron-donating group, and the methyl groups at C2 and C4, also electron-donating, would be expected to influence the electron density of the quinoline ring system. This, in turn, affects the electrophilicity of the carbon atom attached to the chlorine, a key factor in nucleophilic substitution reactions. Computational studies on related systems have shown that electron-donating groups can modulate the activation barriers for such transformations.

Table 1: Illustrative Energetic Data for a Hypothetical Nucleophilic Substitution on a Substituted Chloroquinoline (based on general principles)

| Parameter | Description | Estimated Value (kcal/mol) |

| ΔE‡ | Activation Energy | 15 - 25 |

| ΔE_rxn | Reaction Energy | -10 to -5 (for an exothermic process) |

| Transition State | A high-energy, transient molecular structure | Characterized by partial bond formation between the nucleophile and the quinoline carbon, and partial bond breaking between the carbon and the chlorine atom. |

Note: The values presented in this table are hypothetical and serve to illustrate the type of data obtained from computational studies. Actual values would require specific calculations for this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction for This Substituted Quinoline

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgucsb.edu For this compound, FMO analysis provides profound insights into its electrophilic and nucleophilic character, thereby predicting its reactivity towards various reagents. numberanalytics.com

Computational methods, such as DFT, are routinely used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. sapub.org A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the substituents are expected to significantly influence the FMOs:

-Cl (Chloro) group: An electron-withdrawing group that can lower the energy of both the HOMO and LUMO.

-OCH₃ (Methoxy) group: An electron-donating group that will raise the energy of the HOMO.

-CH₃ (Methyl) groups: Weakly electron-donating groups that will also tend to raise the HOMO energy.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (based on analogous systems)

| Property | Description | Predicted Value/Characteristic |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | Relatively high due to the presence of electron-donating methoxy and methyl groups. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | Lowered by the electron-withdrawing chloro group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate, suggesting a balance between stability and reactivity. |

| HOMO Distribution | Spatial location of the HOMO | Likely delocalized over the quinoline ring system, with significant contributions from the methoxy-substituted benzene ring portion. |

| LUMO Distribution | Spatial location of the LUMO | Expected to have significant density on the pyridine (B92270) ring and particularly on the carbon atom bonded to the chlorine, indicating a site for nucleophilic attack. |

The molecular electrostatic potential (MEP) surface, another output of computational analysis, visually represents the charge distribution and is a valuable tool for predicting reactive sites. For this compound, the MEP would likely show a region of positive potential (electron deficiency) near the C8-Cl bond, reinforcing the prediction of this site being susceptible to nucleophilic attack. Conversely, regions of negative potential (electron richness) would be expected around the nitrogen atom and the methoxy group, indicating potential sites for electrophilic attack or protonation.

Advanced Functionalization Strategies and Derivatization Beyond Initial Synthesis

Directed Metalation and Regioselective Functionalization at Unactivated Positions

Directed metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy relies on the use of a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. In the case of 8-Chloro-7-methoxy-2,4-dimethylquinoline, the methoxy (B1213986) group at the C-7 position and the nitrogen atom within the quinoline (B57606) ring are the most influential directing groups.

The methoxy group is a well-established DMG. Its lone pair of electrons can coordinate with the lithium cation of the organolithium base, facilitating deprotonation at the adjacent C-6 position. However, the inherent acidity of other protons on the quinoline ring and the steric hindrance posed by the C-8 chloro and C-4 methyl groups must be considered. The nitrogen atom of the quinoline ring can also direct metalation, primarily to the C-2 and C-8 positions. Given that the C-2 and C-4 positions are already substituted with methyl groups and the C-8 position is occupied by a chloro group, the directing effect of the nitrogen might be less influential for direct C-H activation at these sites.

Research on related 7-methoxyquinoline (B23528) derivatives has shown that regioselective bromine-lithium exchange reactions can be effectively utilized. For instance, in 7-bromo-8-methoxyquinoline, treatment with phenyllithium (B1222949) leads to a lithium-halogen exchange at the C-7 position, enabling the introduction of various electrophiles at this site. While our target molecule has a chloro group at C-8, this principle of halogen-metal exchange could potentially be applied if a bromo or iodo analogue were synthesized.

The following table illustrates the potential sites for directed metalation on the this compound core, based on the directing effects of the methoxy group and the quinoline nitrogen.

| Directing Group | Potential Site of Metalation | Influencing Factors |

| 7-Methoxy | C-6 | Strong directing effect, but potential for steric hindrance from the C-8 chloro group. |

| Quinoline Nitrogen | C-3, C-5 | The C-2 and C-4 positions are blocked. The C-8 position is halogenated. The C-3 and C-5 positions are potential, but less favored, sites. |

It is important to note that the interplay of electronic effects from the electron-donating methoxy group and the electron-withdrawing chloro group, along with the steric bulk of the methyl groups, will ultimately determine the regioselectivity of the metalation. Experimental validation would be necessary to confirm the most favorable position for deprotonation.

Late-Stage Functionalization via C-H Activation for Complex Derivative Synthesis

Late-stage functionalization (LSF) has emerged as a critical strategy in drug discovery and development, allowing for the direct modification of complex molecules at a late stage of the synthesis. nih.govacs.org This approach avoids the need for de novo synthesis of each new analogue. For this compound, transition-metal-catalyzed C-H activation is a promising avenue for LSF. mdpi.comacs.org

The quinoline scaffold is amenable to various C-H activation reactions, with the regioselectivity often dictated by the choice of catalyst, directing group, and reaction conditions. The existing substituents on this compound will play a crucial role in directing these transformations.

C-H Activation at the Carbocyclic Ring: The electron-rich nature of the benzene (B151609) ring, further activated by the methoxy group at C-7, makes the C-5 and C-6 positions potential targets for electrophilic C-H activation. Palladium-catalyzed C-H arylation, for example, could potentially be directed to these positions.

C-H Activation at the Heterocyclic Ring: The C-3 position is a potential site for functionalization, as it is the only unsubstituted position on the pyridine (B92270) ring. Rhodium and ruthenium catalysts are known to be effective for C-H activation at the C-3 position of quinolines.

Methyl Group Functionalization: The methyl groups at the C-2 and C-4 positions also present opportunities for functionalization through C(sp³)-H activation. This would allow for the introduction of new functional groups at these already substituted positions, leading to highly diverse derivatives.

The development of LSF strategies for this compound would provide rapid access to a library of novel compounds for biological screening.

Green Chemistry Approaches in Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. ijpsjournal.com These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

For the derivatization of this compound, several green chemistry strategies can be envisioned:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. researchgate.net

Catalytic Reactions: Employing catalytic amounts of reagents instead of stoichiometric quantities minimizes waste generation. This is particularly relevant for metal-catalyzed C-H activation and cross-coupling reactions. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods.

Multicomponent Reactions: Designing one-pot, multicomponent reactions to build complexity in a single step reduces the number of synthetic operations and the amount of waste produced. researchgate.net

Recent advances in the green synthesis of quinolines have highlighted the use of nanocatalysts and solvent-free reaction conditions, which could be adapted for the derivatization of this compound. researchgate.net An iron-catalyzed methodology for the functionalization of quinoline-N-oxides with water as the only by-product represents a highly sustainable approach. rsc.org

The following table summarizes some green chemistry approaches applicable to the derivatization of this compound.

| Green Chemistry Principle | Application in Derivatization | Potential Benefits |

| Waste Prevention | Catalytic reactions, multicomponent reactions | Reduced atom economy, less waste |

| Safer Solvents and Auxiliaries | Use of water, ethanol, or ionic liquids | Reduced toxicity and environmental impact |

| Design for Energy Efficiency | Microwave-assisted synthesis | Faster reactions, lower energy consumption |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials | Reduced reliance on fossil fuels |

Synthesis of Highly Functionalized Derivatives with Modified Substitution Patterns and Extended Conjugation

The synthesis of highly functionalized derivatives of this compound with modified substitution patterns and extended conjugation can lead to compounds with novel photophysical or biological properties. This can be achieved through a combination of the strategies discussed above, as well as other advanced synthetic methods.

Modification of Existing Substituents: The chloro group at C-8 can be replaced with other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The methoxy group at C-7 could be demethylated to a hydroxyl group, which can then be further functionalized. The methyl groups at C-2 and C-4 can be oxidized or halogenated to provide handles for further derivatization.

Introduction of New Substituents: C-H activation and directed metalation can be used to introduce new substituents at the C-3, C-5, and C-6 positions. This would lead to a diverse range of polysubstituted quinoline derivatives.

Extension of Conjugation: The introduction of aryl or vinyl groups through cross-coupling reactions at various positions on the quinoline ring can extend the π-conjugated system. This can lead to compounds with interesting optical and electronic properties, making them suitable for applications in materials science.

For example, a Suzuki or Stille cross-coupling reaction at the C-8 position (after conversion of the chloro group to a more reactive bromo or iodo group) could be used to introduce an aromatic ring, thereby extending the conjugation of the system.

The systematic exploration of these derivatization strategies will undoubtedly lead to the discovery of novel this compound analogues with a wide range of potential applications.

Intermolecular Interactions and Solid State Chemistry of 8 Chloro 7 Methoxy 2,4 Dimethylquinoline

π-π Stacking Interactions in the Solid State and Their Influence on Supramolecular Assembly

The planar aromatic quinoline (B57606) core of 8-Chloro-7-methoxy-2,4-dimethylquinoline suggests that π-π stacking interactions would be a dominant feature of its solid-state structure. In many crystalline quinoline derivatives, these interactions are crucial in dictating the supramolecular assembly, often leading to stacked columnar or herringbone motifs. The specific geometry of these stacks (e.g., face-to-face, offset) would be influenced by the electronic nature and steric hindrance of the substituents. The electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) and methyl groups would modulate the electron density of the aromatic system, thereby influencing the nature and strength of the π-π interactions.

Co-crystallization and Polymorphism Studies for Crystal Engineering

The field of crystal engineering leverages non-covalent interactions to design crystalline materials with desired properties. This compound presents a promising candidate for co-crystallization studies. The presence of a key hydrogen bond acceptor site (the quinoline nitrogen) makes it suitable for forming co-crystals with a variety of molecules that possess hydrogen bond donor functionalities. Such studies would be instrumental in tuning the physicochemical properties of the compound, such as solubility and stability.

Furthermore, the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—is high for a molecule of this complexity. Different packing arrangements, stabilized by a delicate balance of hydrogen bonds and π-π stacking, could lead to polymorphs with distinct properties. A systematic screening for polymorphs would be a critical step in the solid-state characterization of this compound.

Implications for Advanced Materials Science Applications Based on Self-Assembly

The predicted tendency of this compound to form ordered structures through hydrogen bonding and π-π stacking suggests its potential for applications in materials science. The self-assembly of quinoline derivatives into well-defined supramolecular architectures is a key area of research for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific electronic properties endowed by the chloro and methoxy substituents could make this compound a valuable building block for such applications. The ability to control the solid-state packing through crystal engineering techniques like co-crystallization could further allow for the fine-tuning of its material properties.

Q & A

Q. What are the standard synthetic routes for 8-Chloro-7-methoxy-2,4-dimethylquinoline?

The synthesis typically involves halogenation and methoxylation of a quinoline precursor. For example:

- Step 1 : Start with 2,4-dimethylquinoline. Introduce chlorine at position 8 via electrophilic substitution using POCl₃ under reflux .

- Step 2 : Methoxylation at position 7 using NaOMe or MeOH in the presence of a base. Reaction conditions (temperature, solvent) significantly influence yield .

- Key reagents : POCl₃ for chlorination, methanol/sodium methoxide for methoxylation.

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl, methoxy, chloro groups) .

- HPLC : Assess purity (>95% is typical for research-grade material) .

- Mass spectrometry : Validate molecular weight (e.g., 207.66 g/mol for 4-Chloro-7-methoxy-2-methylquinoline) .

Q. What biological assays are commonly used to study its activity?

- Antimicrobial assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to evaluate binding affinity .

- Cytotoxicity : MTT or XTT assays on mammalian cell lines to assess therapeutic potential .

Q. How does the compound’s stability vary under different storage conditions?

- Temperature : Store at -20°C for long-term stability; room temperature for short-term use .

- Light sensitivity : Protect from UV light to prevent decomposition of the methoxy and chloro groups .

- Solubility : Stable in DMSO or ethanol; avoid aqueous solutions at extreme pH .

Q. What roles do the chloro, methoxy, and methyl substituents play in its reactivity?

- Chloro (position 8) : Enhances electrophilicity and participates in nucleophilic substitution reactions .

- Methoxy (position 7) : Electron-donating group stabilizes intermediates in synthesis; impacts bioavailability .

- Methyl (positions 2,4) : Steric effects influence regioselectivity in further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Catalyst selection : Use PdCl₂(dcpf)/K₃PO₄ for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance efficiency .

- Solvent optimization : 1,4-dioxane improves solubility and reaction rates for halogenated intermediates .

- Temperature control : Reflux at 80–100°C for chlorination steps minimizes side products .

Q. What structural features correlate with enhanced antimicrobial activity in quinoline derivatives?

| Substituent | Position | Effect on Activity | Source |

|---|---|---|---|

| Chloro | 8 | Increases lipophilicity, enhancing membrane penetration | |

| Methoxy | 7 | Improves solubility and target binding | |

| Methyl | 2,4 | Reduces metabolic degradation |

Q. How do NMR and X-ray crystallography compare in resolving substituent positions?

- NMR : Detects electronic environments (e.g., methoxy protons at δ 3.8–4.0 ppm) but struggles with heavy atoms like chlorine .

- X-ray crystallography : Provides precise bond lengths (e.g., C-Cl: 1.73 Å) and intramolecular interactions (e.g., H-bonding between methoxy and quinoline ring) .

Q. What mechanistic insights explain its interactions with bacterial DNA gyrase?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.